

Physical and chemical properties of 3-(2-Methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)propan-1-ol

Cat. No.: B083760

[Get Quote](#)

An In-depth Technical Guide to 3-(2-Methoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propan-1-ol is an aromatic alcohol belonging to the methoxybenzene family. Its chemical structure, featuring a methoxy group on the phenyl ring and a terminal hydroxyl group on the propyl chain, imparts a unique combination of physical and chemical properties. This document provides a comprehensive overview of these properties, along with detailed experimental protocols, spectroscopic data, and an exploration of its potential applications, particularly in the context of chemical synthesis and drug discovery.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of **3-(2-Methoxyphenyl)propan-1-ol** is fundamental for its application in research and development. The following tables summarize the key physical and chemical data for this compound.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1][2][3][4]
Molecular Weight	166.22 g/mol	[1][2][3][4]
CAS Number	10493-37-5	[1][2][3][4][5]
Appearance	Not explicitly stated, likely a liquid or low-melting solid	
Boiling Point	271.2 ± 15.0 °C at 760 mmHg	[4]
Density	1.0 ± 0.1 g/cm ³	[4]
Flash Point	113.4 ± 14.6 °C	[4]
Melting Point	Data not available	
Solubility	Insoluble in water	[4]
LogP (Predicted)	2.3	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-(2-Methoxyphenyl)propan-1-ol**. While experimental spectra for this specific compound are not readily available in the public domain, predicted data and data from isomeric compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.8-7.3 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the propyl chain. The protons on the carbon bearing the hydroxyl group would likely appear as a triplet, and the other methylene groups would also exhibit distinct splitting patterns.
- ¹³C NMR:** The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon, and the three carbons of the propyl chain, each at a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of **3-(2-Methoxyphenyl)propan-1-ol** is expected to exhibit a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration of the alcohol group. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching vibrations for the ether and alcohol functionalities.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M^+) at $m/z = 166$. The fragmentation pattern would likely involve the loss of water ($\text{M}-18$), and cleavage of the propyl chain, yielding characteristic fragment ions.

Synthesis and Reactivity

Synthesis

A common synthetic route to **3-(2-Methoxyphenyl)propan-1-ol** involves the reduction of a corresponding carbonyl compound, such as 3-(2-methoxyphenyl)propanoic acid or its ester derivatives.

Experimental Protocol: Reduction of 3-(2-Methoxyphenyl)propanoic acid

This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH_4).

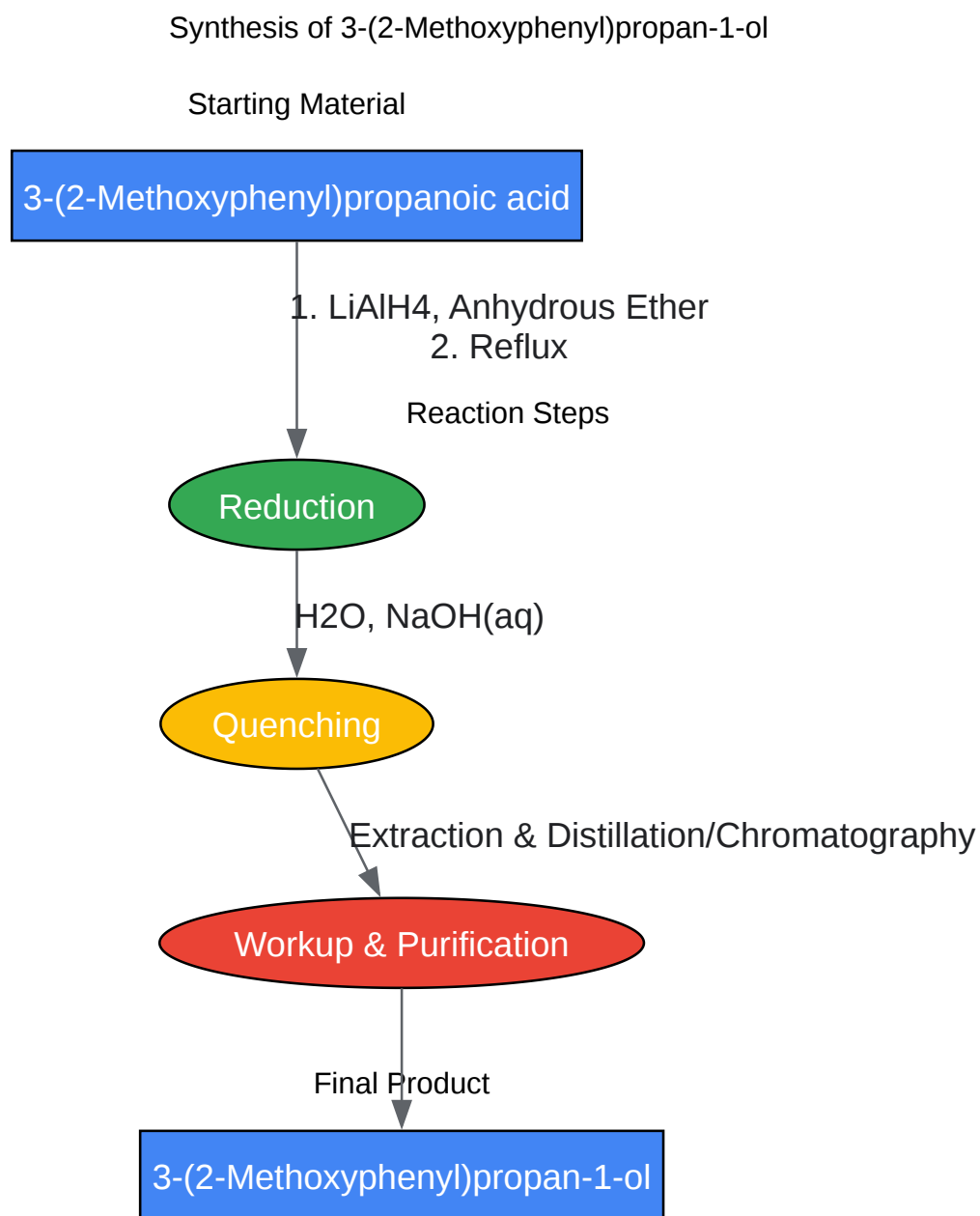
Materials:

- 3-(2-Methoxyphenyl)propanoic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 10% Sulfuric acid
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask

- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry, nitrogen-purged round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether is prepared.
- A solution of 3-(2-methoxyphenyl)propanoic acid in anhydrous diethyl ether is added dropwise to the LiAlH_4 suspension at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
- The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water, followed by 15% sodium hydroxide solution, and then more water.
- The resulting precipitate is filtered off, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **3-(2-Methoxyphenyl)propan-1-ol**.
- The crude product can be purified by vacuum distillation or column chromatography.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-(2-Methoxyphenyl)propan-1-ol**.

Chemical Reactivity

The chemical reactivity of **3-(2-Methoxyphenyl)propan-1-ol** is primarily dictated by the hydroxyl group and the aromatic ring.

- **Oxidation:** The primary alcohol group can be oxidized to the corresponding aldehyde, 3-(2-methoxyphenyl)propanal, or further to the carboxylic acid, 3-(2-methoxyphenyl)propanoic acid, using appropriate oxidizing agents.
- **Etherification:** The hydroxyl group can undergo etherification reactions with alkyl halides or other electrophiles in the presence of a base.
- **Esterification:** Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield the corresponding esters.
- **Electrophilic Aromatic Substitution:** The methoxy group is an ortho-, para-directing activator for electrophilic substitution on the benzene ring.

Biological Activity and Potential Applications

While specific biological activities of **3-(2-Methoxyphenyl)propan-1-ol** are not extensively documented, compounds containing the 2-methoxyphenol moiety are known to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties. This suggests that **3-(2-Methoxyphenyl)propan-1-ol** could serve as a valuable scaffold for the synthesis of novel bioactive molecules. Its structural similarity to some naturally occurring phenylpropanoids also hints at its potential for biological relevance.

As a building block, **3-(2-Methoxyphenyl)propan-1-ol** holds promise in the synthesis of more complex molecules, including potential drug candidates. The presence of both a nucleophilic hydroxyl group and an activated aromatic ring allows for diverse chemical modifications.

Safety and Handling

Detailed toxicological data for **3-(2-Methoxyphenyl)propan-1-ol** is not readily available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses,

gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(2-Methoxyphenyl)propan-1-ol is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has summarized its key physical and chemical properties, outlined a general synthetic approach, and discussed its potential reactivity and applications. Further research is warranted to fully elucidate its biological activity and to explore its utility as a precursor for the development of novel functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-METHOXY-PHENYL)-PROPAN-1-OL | 10493-37-5 [chemicalbook.com]
- 2. 3-(2-Methoxyphenoxy)propan-1-ol | C₁₀H₁₄O₃ | CID 13629100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(2-methoxy-phenyl)-propan-1-ol (C₁₀H₁₄O₂) [pubchemlite.lcsb.uni.lu]
- 4. 3-(2-Methoxyphenyl)-1-propanol | CAS#:10493-37-5 | Chemsrcc [chemsrc.com]
- 5. doronscientific.com [doronscientific.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-(2-Methoxyphenyl)propan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083760#physical-and-chemical-properties-of-3-2-methoxyphenyl-propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com